molecular formula C19H16 B14296474 7,7-Diphenylcyclohepta-1,3,5-triene CAS No. 112423-70-8

7,7-Diphenylcyclohepta-1,3,5-triene

Cat. No.: B14296474
CAS No.: 112423-70-8
M. Wt: 244.3 g/mol
InChI Key: JWCHWUDTKQARMU-UHFFFAOYSA-N
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Description

7,7-Diphenylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three conjugated double bonds and two phenyl groups attached to the seventh carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenylcyclohepta-1,3,5-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diphenylacetylene with cycloheptatriene in the presence of a catalyst such as palladium or platinum. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7,7-Diphenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bonds to single bonds, resulting in a saturated cycloheptane derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

    Oxidation: Diketones, carboxylic acids

    Reduction: Saturated cycloheptane derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

7,7-Diphenylcyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 7,7-Diphenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

    Cycloheptatriene: A simpler analog with a seven-membered ring and three conjugated double bonds but without phenyl groups.

    Azulene: A fused ring system containing a cycloheptatriene ring and a five-membered ring, known for its aromaticity and unique color.

    Heptalene: Composed of two fused cycloheptatriene rings, exhibiting interesting electronic properties.

Uniqueness: 7,7-Diphenylcyclohepta-1,3,5-triene stands out due to the presence of phenyl groups, which enhance its stability and reactivity. These groups also provide additional sites for functionalization, making the compound versatile for various applications.

Properties

CAS No.

112423-70-8

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

7,7-diphenylcyclohepta-1,3,5-triene

InChI

InChI=1S/C19H16/c1-2-10-16-19(15-9-1,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h1-16H

InChI Key

JWCHWUDTKQARMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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